6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one
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Overview
Description
6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy groups and a pyridazinone core structure suggests that this compound may exhibit interesting chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 2-methoxyethylamine.
Formation of Intermediate: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with 2-methoxyethylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with hydrazine hydrate to form the pyridazinone ring.
Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one would depend on its specific biological activity. Generally, compounds of this class may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of methoxy groups and the pyridazinone core may facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one: Lacks the 2-methoxyethyl group.
6-(3,4-dimethoxyphenyl)-2-methylpyridazin-3(2H)-one: Contains a methyl group instead of the 2-methoxyethyl group.
Uniqueness
6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one is unique due to the presence of both the 3,4-dimethoxyphenyl and 2-methoxyethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-19-9-8-17-15(18)7-5-12(16-17)11-4-6-13(20-2)14(10-11)21-3/h4-7,10H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBFIECOEOZDTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=CC(=N1)C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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